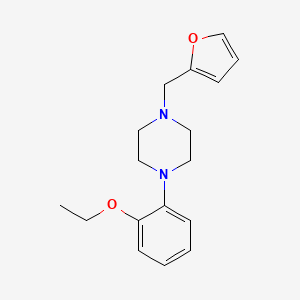

![molecular formula C15H26Cl2N2O2 B5465907 N'-[4-(allyloxy)-3-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5465907.png)

N'-[4-(allyloxy)-3-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N'-[4-(allyloxy)-3-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride, also known as AMTB, is a chemical compound that has been extensively studied for its potential use in scientific research. AMTB is a selective antagonist of the transient receptor potential ankyrin 1 (TRPA1) ion channel, which is involved in various physiological and pathological processes.

Mecanismo De Acción

N'-[4-(allyloxy)-3-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride acts as a selective antagonist of TRPA1 ion channels, which are involved in various physiological and pathological processes, including pain sensation, inflammation, and airway hyperreactivity. TRPA1 channels are activated by various stimuli, such as cold, heat, oxidative stress, and chemical irritants, and play a crucial role in sensory transduction and nociception. By blocking the TRPA1 channels, this compound can inhibit the activation of these channels and reduce the associated physiological and pathological responses.

Biochemical and Physiological Effects:

This compound has been shown to have various biochemical and physiological effects in different experimental models. For example, this compound can inhibit the TRPA1-mediated calcium influx and intracellular signaling pathways in sensory neurons, which can reduce the pain sensation and inflammation. This compound can also inhibit the TRPA1-mediated contraction of airway smooth muscle cells, which can alleviate the airway hyperreactivity. Moreover, this compound can modulate the release of various neurotransmitters and cytokines, which can affect the neuronal and immune responses.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N'-[4-(allyloxy)-3-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride has several advantages for lab experiments, such as its selectivity, potency, and availability. This compound is a selective antagonist of TRPA1 channels and does not affect other ion channels or receptors. This compound is also a potent antagonist of TRPA1 channels and can inhibit their activity at low concentrations. Moreover, this compound is commercially available and can be easily synthesized in the lab. However, this compound also has some limitations for lab experiments, such as its solubility and stability. This compound is poorly soluble in water and requires the use of organic solvents or surfactants. This compound is also unstable in some experimental conditions and can degrade or oxidize over time.

Direcciones Futuras

There are several future directions for further research on N'-[4-(allyloxy)-3-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride and TRPA1 channels. First, more studies are needed to investigate the role of TRPA1 channels in different physiological and pathological processes, such as cardiovascular diseases, cancer, and metabolic disorders. Second, more potent and selective TRPA1 antagonists are needed to overcome the limitations of this compound and improve the therapeutic efficacy. Third, more studies are needed to investigate the potential side effects and toxicity of TRPA1 antagonists, especially in long-term and high-dose treatments. Fourth, more studies are needed to investigate the potential interactions of TRPA1 antagonists with other drugs or therapies, such as opioids, nonsteroidal anti-inflammatory drugs, and immunomodulators. Overall, the research on this compound and TRPA1 channels has the potential to provide new insights into the pathophysiology of various diseases and develop new therapeutic strategies.

Métodos De Síntesis

The synthesis of N'-[4-(allyloxy)-3-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride involves several steps, starting from the reaction of 4-allyloxy-3-methoxybenzaldehyde with N,N-dimethylethylenediamine in the presence of a base to form the corresponding imine. The imine is then reduced with sodium borohydride to yield the amine, which is further reacted with hydrochloric acid to give this compound dihydrochloride. The overall yield of the synthesis is around 30%.

Aplicaciones Científicas De Investigación

N'-[4-(allyloxy)-3-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride has been used in various scientific research studies to investigate the role of TRPA1 ion channels in different physiological and pathological processes. For example, this compound has been used to study the involvement of TRPA1 in pain sensation, inflammation, and airway hyperreactivity. This compound has also been used to investigate the potential therapeutic effects of TRPA1 antagonists in various diseases, such as asthma, chronic obstructive pulmonary disease, and neuropathic pain.

Propiedades

IUPAC Name |

N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2.2ClH/c1-5-10-19-14-7-6-13(11-15(14)18-4)12-16-8-9-17(2)3;;/h5-7,11,16H,1,8-10,12H2,2-4H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSOIQCRYKNRPKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNCC1=CC(=C(C=C1)OCC=C)OC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

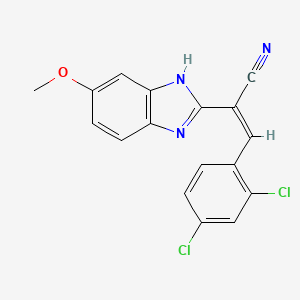

![N~2~-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-N~4~-methylpyrimidine-2,4-diamine](/img/structure/B5465831.png)

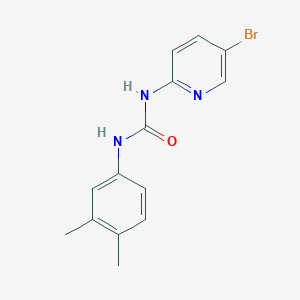

![N-(2-phenylethyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5465835.png)

![7-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5465838.png)

![5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B5465849.png)

![3-(allylthio)-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5465860.png)

![7-(1-azocanylacetyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5465869.png)

![3-({[4-(1-piperidinylmethyl)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5465878.png)

![N-(3-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5465884.png)

![N-(4-fluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B5465890.png)

![4-ethoxy-N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5465903.png)

![1'-[4-(1H-tetrazol-1-ylmethyl)benzoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5465913.png)